3,3,4-Trimethyl-2-oxetanone
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Overview
Description
3,3,4-Trimethyl-2-oxetanone: is a heterocyclic organic compound with the molecular formula C6H10O2 . It features a four-membered oxetane ring with three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.
Diol Cyclization: Another method includes the cyclization of diols, which can be achieved under acidic or basic conditions.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalysts, are tailored to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Chemistry: 3,3,4-Trimethyl-2-oxetanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as pharmacophores due to their unique ring structure, which can influence the biological activity of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 3,3,4-Trimethyl-2-oxetanone exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways .
Comparison with Similar Compounds
3,3-Dimethyloxetane: Another oxetane derivative with similar reactivity but different substituents.
3,3-Bis(chloromethyl)oxetane: Known for its use in polymer chemistry.
2-Methyloxetane: A simpler oxetane derivative with fewer substituents.
Uniqueness: 3,3,4-Trimethyl-2-oxetanone stands out due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in synthesis and materials science .
Properties
CAS No. |
18523-58-5 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3,3,4-trimethyloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8-4/h4H,1-3H3 |
InChI Key |
DZJYBEBRJNJOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)O1)(C)C |
Origin of Product |
United States |
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